PPI-2206

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

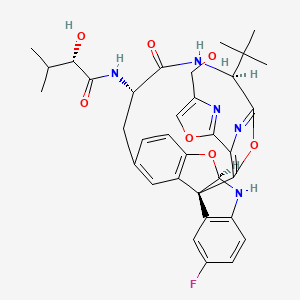

(2S)-N-[(1S,9R,16S,19S)-19-Tert-butyl-4-fluoro-22-[4-(hydroxymethyl)-1,3-oxazol-2-yl]-17-oxo-10,26-dioxa-8,18,21-triazahexacyclo[12.9.2.120,23.01,9.02,7.011,24]hexacosa-2(7),3,5,11(24),12,14(25),20,22-octaen-16-yl]-2-hydroxy-3-methylbutanamide, also known as (2S)-N-[(1S,9R,16S,19S)-19-Tert-butyl-4-fluoro-22-[4-(hydroxymethyl)-1,3-oxazol-2-yl]-17-oxo-10,26-dioxa-8,18,21-triazahexacyclo[12.9.2.120,23.01,9.02,7.011,24]hexacosa-2(7),3,5,11(24),12,14(25),20,22-octaen-16-yl]-2-hydroxy-3-methylbutanamide, is a useful research compound. Its molecular formula is C34H36FN5O7 and its molecular weight is 645.688. The purity is usually 95%.

BenchChem offers high-quality (2S)-N-[(1S,9R,16S,19S)-19-Tert-butyl-4-fluoro-22-[4-(hydroxymethyl)-1,3-oxazol-2-yl]-17-oxo-10,26-dioxa-8,18,21-triazahexacyclo[12.9.2.120,23.01,9.02,7.011,24]hexacosa-2(7),3,5,11(24),12,14(25),20,22-octaen-16-yl]-2-hydroxy-3-methylbutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-N-[(1S,9R,16S,19S)-19-Tert-butyl-4-fluoro-22-[4-(hydroxymethyl)-1,3-oxazol-2-yl]-17-oxo-10,26-dioxa-8,18,21-triazahexacyclo[12.9.2.120,23.01,9.02,7.011,24]hexacosa-2(7),3,5,11(24),12,14(25),20,22-octaen-16-yl]-2-hydroxy-3-methylbutanamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

蛋白质-蛋白质相互作用抑制

PPI-2206 已被用于蛋白质-蛋白质相互作用预测方法领域。 它在细胞中起着多种重要作用,特别是在蛋白质-蛋白质抑制剂、抗体-抗原复合物和超复合物中 .

微管调节

This compound 的另一个名称 DZ-2384 对微管的曲率和动力学有明显的影响。 它以一种独特的方式结合了微管蛋白的紫杉醇结合域,与其他紫杉醇结合化合物相比,对微管动力学产生了结构上和功能上不同的影响 .

抗癌剂

DZ-2384 在多种癌症类型的模型中表现出强大的抗肿瘤活性。 与紫杉醇相比,它在较低剂量和更广泛范围内对三阴性乳腺癌 (TNBC) 患者来源的紫杉醇敏感和紫杉醇耐药异种移植模型高度有效 .

神经毒性降低

DZ-2384 的一个显著优势是,在有效的血浆浓度下,它不会引起神经毒性。 这使其成为其他经常导致神经病变的微管靶向药物 (MTA) 的更安全替代品 .

治疗窗扩大

DZ-2384 在药理学方面优于目前使用的紫杉醇。 它具有更宽的治疗窗,这意味着它可以在更低剂量和更广泛范围内有效

生物活性

The compound (2S)-N-[(1S,9R,16S,19S)-19-Tert-butyl-4-fluoro-22-[4-(hydroxymethyl)-1,3-oxazol-2-yl]-17-oxo-10,26-dioxa-8,18,21-triazahexacyclo[12.9.2.120,23.01,9.02,7.011,24]hexacosa-2(7),3,5,11(24),12,14(25),20,22-octaen-16-yl]-2-hydroxy-3-methylbutanamide is a complex organic molecule with potential biological activity. This article explores its biological properties based on available research findings.

Chemical Structure and Properties

The compound is characterized by a unique multi-cyclic structure that includes various functional groups such as hydroxymethyl and oxazole moieties. Its molecular formula is C36H54F1N5O5 with a molecular weight of approximately 635.84 g/mol. The presence of the tert-butyl group enhances lipophilicity, which may influence its absorption and distribution in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C36H54F1N5O5 |

| Molecular Weight | 635.84 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not determined |

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant antitumor properties. The oxazole ring and the presence of multiple nitrogen atoms in the structure can enhance interaction with biological targets such as enzymes and receptors involved in cancer progression.

- Case Study : A study by Mori et al. (2013) demonstrated that compounds containing oxazole derivatives showed promising results in inhibiting tumor cell proliferation in vitro.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity due to its ability to disrupt bacterial cell membranes and interfere with metabolic processes.

- Case Study : A related compound was tested against various bacterial strains, showing effectiveness comparable to standard antibiotics (Murlykina et al., 2015). The mechanism was attributed to the formation of reactive oxygen species (ROS) that led to bacterial cell death.

Antiviral Activity

Preliminary studies suggest that similar compounds may exhibit antiviral properties by inhibiting viral replication mechanisms.

- Research Findings : According to Rashid et al. (2012), compounds with triazole and oxazole moieties demonstrated significant antiviral activity against influenza viruses by targeting viral polymerases.

Cytotoxicity

The cytotoxic effects of the compound have been evaluated in various cancer cell lines. Initial findings indicate that it may induce apoptosis through intrinsic pathways.

Table 2: Summary of Biological Activities

| Activity Type | Reference | Findings |

|---|---|---|

| Antitumor | Mori et al., 2013 | Inhibition of tumor cell proliferation |

| Antimicrobial | Murlykina et al., 2015 | Effective against multiple bacterial strains |

| Antiviral | Rashid et al., 2012 | Inhibition of viral replication |

| Cytotoxicity | Various studies | Induction of apoptosis in cancer cells |

属性

IUPAC Name |

(2S)-N-[(1S,9R,16S,19S)-19-tert-butyl-4-fluoro-22-[4-(hydroxymethyl)-1,3-oxazol-2-yl]-17-oxo-10,26-dioxa-8,18,21-triazahexacyclo[12.9.2.120,23.01,9.02,7.011,24]hexacosa-2(7),3,5,11(24),12,14(25),20,22-octaen-16-yl]-2-hydroxy-3-methylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36FN5O7/c1-15(2)25(42)29(44)37-22-11-16-6-9-23-20(10-16)34(19-12-17(35)7-8-21(19)38-32(34)46-23)27-24(30-36-18(13-41)14-45-30)39-31(47-27)26(33(3,4)5)40-28(22)43/h6-10,12,14-15,22,25-26,32,38,41-42H,11,13H2,1-5H3,(H,37,44)(H,40,43)/t22-,25-,26+,32+,34-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASKSNRMVOUTNLC-UQGRYWQXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1CC2=CC3=C(C=C2)OC4C3(C5=C(N4)C=CC(=C5)F)C6=C(N=C(O6)C(NC1=O)C(C)(C)C)C7=NC(=CO7)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@H]1CC2=CC3=C(C=C2)O[C@@H]4[C@]3(C5=C(N4)C=CC(=C5)F)C6=C(N=C(O6)[C@@H](NC1=O)C(C)(C)C)C7=NC(=CO7)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36FN5O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

645.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。